molecular formula C20H21N3O3 B7150878 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one

7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one

Cat. No.: B7150878
M. Wt: 351.4 g/mol
InChI Key: HQXXGQRKDDOZNV-UHFFFAOYSA-N
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Description

7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core linked to a diazepane ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Diazepane Ring Formation: The diazepane ring is often synthesized separately, starting from benzylamine and a suitable dihaloalkane, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzoxazole core with the diazepane ring using a carbonyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The benzoxazole core may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzothiazol-2-one: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzimidazol-2-one: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

The uniqueness of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one lies in its specific combination of a benzoxazole core and a diazepane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(16-8-4-9-17-18(16)26-20(25)21-17)23-11-5-10-22(12-13-23)14-15-6-2-1-3-7-15/h1-4,6-9H,5,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXXGQRKDDOZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C3C(=CC=C2)NC(=O)O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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